1-Bromo-4-[1-(p-tolyl)ethyl]benzene

Catalog No.
S8487817
CAS No.
M.F
C15H15Br
M. Wt
275.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-[1-(p-tolyl)ethyl]benzene

Product Name

1-Bromo-4-[1-(p-tolyl)ethyl]benzene

IUPAC Name

1-bromo-4-[1-(4-methylphenyl)ethyl]benzene

Molecular Formula

C15H15Br

Molecular Weight

275.18 g/mol

InChI

InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3

InChI Key

ZYYCPCALHJRNFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br

1-Bromo-4-[1-(p-tolyl)ethyl]benzene, also known by its IUPAC name, is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a p-tolyl group and an ethyl group. The molecular formula for this compound is C13H15BrC_{13}H_{15}Br, and its molecular weight is approximately 251.17 g/mol. The structure consists of a bromobenzene core with an ethyl group at the para position relative to the bromine and a p-tolyl group attached to the ethyl carbon.

Typical of aromatic compounds, such as:

  • Electrophilic Substitution Reactions: The bromine atom can be replaced by other electrophiles due to its leaving group ability.
  • Nucleophilic Substitution Reactions: The ethyl group can undergo nucleophilic attack under certain conditions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions such as Suzuki or Heck reactions, where it serves as an electrophile.

1-Bromo-4-[1-(p-tolyl)ethyl]benzene exhibits biological activity that may be relevant in medicinal chemistry. Compounds with similar structures have been studied for their potential anti-inflammatory and analgesic properties. Specific studies on this compound have not been extensively documented, but its structural analogs often show interactions with various biological targets, including enzymes and receptors.

The synthesis of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene can be achieved through several methods:

  • Bromination of p-Ethyl-toluene: This method involves the bromination of p-ethyl-toluene using bromine in the presence of a catalyst or under UV light to yield the desired bromo compound.
  • Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation, where p-tolyl ethyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
  • Substitution Reactions: Starting from para-bromotoluene, nucleophilic substitution with an appropriate nucleophile can yield the target compound.

1-Bromo-4-[1-(p-tolyl)ethyl]benzene has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives might be explored for therapeutic applications due to their biological activity.
  • Material Science: Compounds like this are often used in creating polymers or other materials with specific properties.

Interaction studies involving 1-Bromo-4-[1-(p-tolyl)ethyl]benzene focus on its reactivity with various nucleophiles and electrophiles. Additionally, its interactions with biological systems could provide insights into its pharmacological properties. The compound's ability to inhibit certain cytochrome P450 enzymes suggests it may influence drug metabolism and efficacy.

Several compounds share structural similarities with 1-Bromo-4-[1-(p-tolyl)ethyl]benzene. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-ethylbenzeneBromine on para position of ethyl-substituted benzeneSimpler structure without p-tolyl
4-Bromo-2-methylphenolBromine on para position with a hydroxymethyl groupContains hydroxyl functional group
1-Bromo-3-(p-tolyl)propaneBromine on benzene with a propyl chainLonger alkyl chain than ethyl
1-Bromo-4-methylbenzeneBromine on para position of methyl-substituted benzeneMethyl instead of ethyl

These compounds illustrate variations in substitution patterns and functional groups that affect their chemical reactivity and biological activity, highlighting the unique characteristics of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene within this context.

XLogP3

5.2

Exact Mass

274.03571 g/mol

Monoisotopic Mass

274.03571 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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